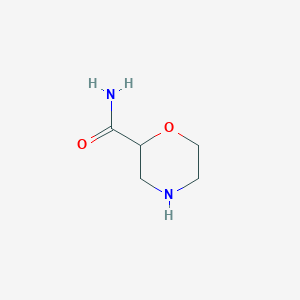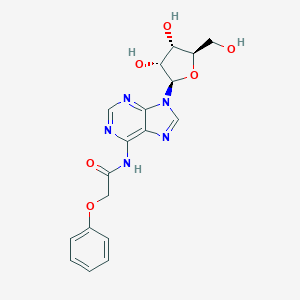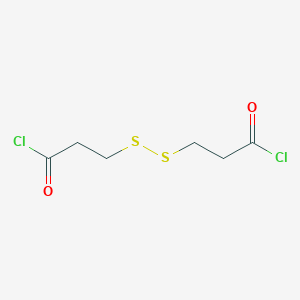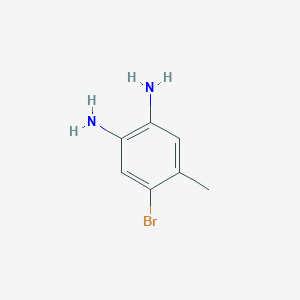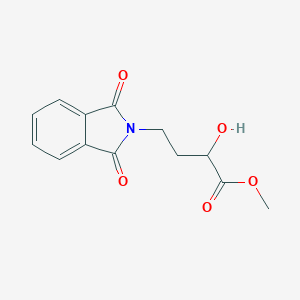
Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a phthalimide moiety, which is a common structural motif in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. One common method involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent . The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silica-supported niobium complexes have been employed to improve the reaction rates and selectivity .
化学反应分析
Types of Reactions
Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted esters or amides.
科学研究应用
Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a precursor for various functional materials.
作用机制
The mechanism of action of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .
相似化合物的比较
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the ester and hydroxyl groups.
N-(1,3-dioxoisoindolin-2-yl)acetamide: Another derivative with an acetamide group instead of the ester and hydroxyl groups.
Uniqueness
Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is unique due to the presence of both the ester and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations makes it a valuable intermediate in organic synthesis and drug development .
属性
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEAEYZYJCMLHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562948 |
Source


|
| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130695-36-2 |
Source


|
| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
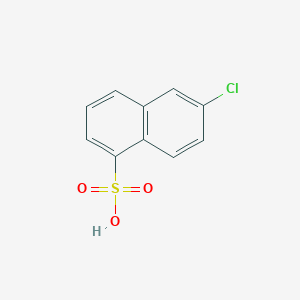
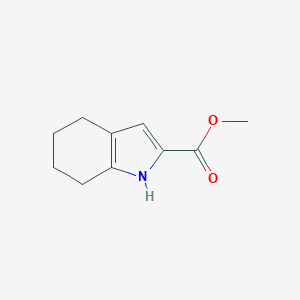

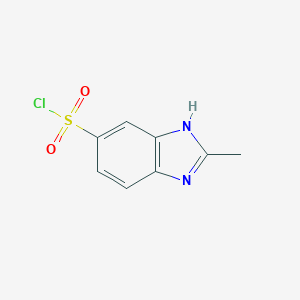
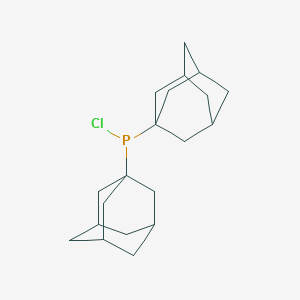
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
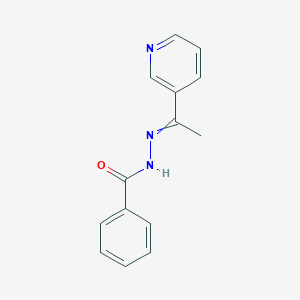

![methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride](/img/structure/B182232.png)
